

Clozapine N-Oxide (CNO): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *clozapine N-oxide*

Cat. No.: *B606728*

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Introduction

Clozapine N-oxide (CNO) is a pivotal synthetic ligand in the field of chemogenetics, primarily utilized for the activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These engineered G protein-coupled receptors (GPCRs) are powerful tools for the remote and reversible control of cellular signaling pathways, particularly in neuroscience research. This technical guide provides an in-depth overview of the core physicochemical properties of CNO, detailed experimental protocols, and a focus on its application in modulating DREADD-mediated signaling cascades. A critical consideration for in vivo studies is the potential for reverse metabolism of CNO to clozapine, which possesses its own pharmacological activity. Therefore, appropriate experimental controls are essential for the unambiguous interpretation of results.^{[1][2][3]}

Physicochemical Properties of Clozapine N-Oxide

A thorough understanding of the physicochemical properties of CNO is fundamental for its effective use in research. These properties influence its solubility, stability, and bioavailability, thereby impacting experimental design and outcomes.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₉ ClN ₄ O	[4][5]
Molecular Weight	342.82 g/mol	
CAS Number	34233-69-7	
Appearance	Yellow Powder/Crystalline Solid	
Melting Point	212.0-214.0 °C	
Predicted pKa (Strongest Basic)	4.17	
Predicted logP	2.28	

Solubility

The solubility of CNO is a critical factor for the preparation of stock and working solutions. It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.

Solvent	Solubility	Source
DMSO	Up to 100 mM (approx. 34.28 mg/mL)	
Water	Sparingly soluble; up to 10 mM with CNO dihydrochloride salt	
Ethanol	Soluble	
PBS (pH 7.2)	Approx. 1 mg/mL (when diluted from a DMSO stock)	

Stability

The stability of CNO in solution can vary depending on the solvent and storage conditions. As a powder, CNO is stable for several months when stored at -20°C. CNO in a dimethyl sulfoxide (DMSO) solution is chemically stable for at least four weeks at room temperature. However, it is

generally recommended to prepare aqueous solutions fresh for each experiment to avoid potential precipitation and degradation.

Experimental Protocols

Preparation of CNO Solutions

In Vitro Stock Solution (10 mM in DMSO)

- **Weighing:** Accurately weigh the required amount of CNO powder. For 1 mL of a 10 mM stock solution, 3.43 mg of CNO is needed.
- **Dissolution:** Dissolve the weighed CNO in high-quality, anhydrous DMSO.
- **Vortexing:** Vortex the solution until the CNO is completely dissolved, resulting in a clear, yellow solution.
- **Storage:** Aliquot the stock solution into single-use vials and store at -20°C for short-term storage. For long-term storage, -80°C is recommended.

In Vivo Working Solution (e.g., 1 mg/kg dose in saline)

- **Stock Solution:** Prepare a concentrated stock solution of CNO in DMSO (e.g., 10 mg/mL).
- **Dilution:** On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally below 1%) to avoid vehicle effects.
- **Administration:** Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).

HPLC Method for Stability Assessment

This protocol provides a general framework for assessing the stability of CNO in solution using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the purity of a CNO solution over time under specific storage conditions.

Methodology:

- **Sample Preparation:** Prepare a CNO solution at the desired concentration and in the solvent of interest.
- **Storage:** Store the solution under the conditions to be tested (e.g., room temperature, 4°C, protected from light).
- **Time Points:** At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the solution for analysis.
- **HPLC System:**
 - **Column:** A reverse-phase C18 column is typically suitable.
 - **Mobile Phase:** A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to ensure good separation of CNO from any potential degradation products.
 - **Flow Rate:** A typical flow rate is 1 mL/min.
 - **Detection:** UV detection at a wavelength where CNO has strong absorbance (e.g., 254 nm).
- **Data Analysis:** The purity of CNO is determined by calculating the peak area of CNO as a percentage of the total peak area in the chromatogram. A decrease in this percentage over time indicates degradation.

In Vitro Calcium Mobilization Assay for hM3Dq DREADD Activation

This protocol details the steps for a common functional assay to measure the activation of the Gq-coupled hM3Dq DREADD by CNO.

Objective: To quantify the CNO-induced increase in intracellular calcium in cells expressing the hM3Dq DREADD.

Methodology:

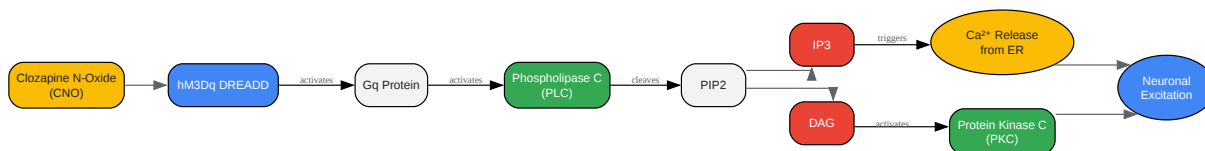
- **Cell Culture:** Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the hM3Dq DREADD in a 96-well black, clear-bottom plate.
- **Dye Loading:** The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
- **Washing:** Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
- **Baseline Measurement:** Measure the baseline fluorescence of each well using a fluorescence plate reader.
- **CNO Addition:** Add varying concentrations of CNO to the wells to generate a dose-response curve. A vehicle control (DMSO) should also be included.
- **Signal Detection:** Immediately after adding CNO, monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
- **Data Analysis:** The peak fluorescence intensity after CNO addition is normalized to the baseline fluorescence. The data can then be fitted to a sigmoidal dose-response curve to determine the EC₅₀ of CNO.

DREADD Signaling Pathways and Visualizations

CNO-mediated activation of DREADDs triggers specific intracellular signaling cascades depending on the G protein to which the DREADD is coupled. The most commonly used DREADDs are hM3Dq (Gq-coupled), hM4Di (Gi-coupled), and Gs-DREADD (Gs-coupled).

hM3Dq (Gq-Coupled) Signaling Pathway

Activation of the hM3Dq DREADD by CNO initiates the canonical Gq signaling pathway, leading to neuronal excitation.

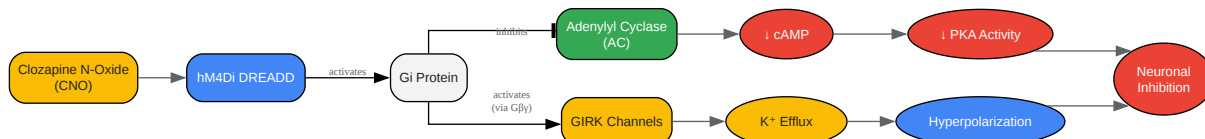


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Caption: CNO activation of the hM3Dq DREADD signaling cascade.

hM4Di (Gi-Coupled) Signaling Pathway

The hM4Di DREADD, when activated by CNO, engages the Gi signaling pathway, which typically leads to neuronal inhibition.

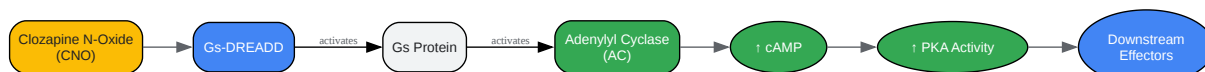


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Caption: CNO activation of the hM4Di DREADD signaling cascade.

Gs-DREADD Signaling Pathway

The Gs-DREADD is engineered to couple to the Gs signaling pathway, and its activation by CNO leads to an increase in intracellular cAMP levels.

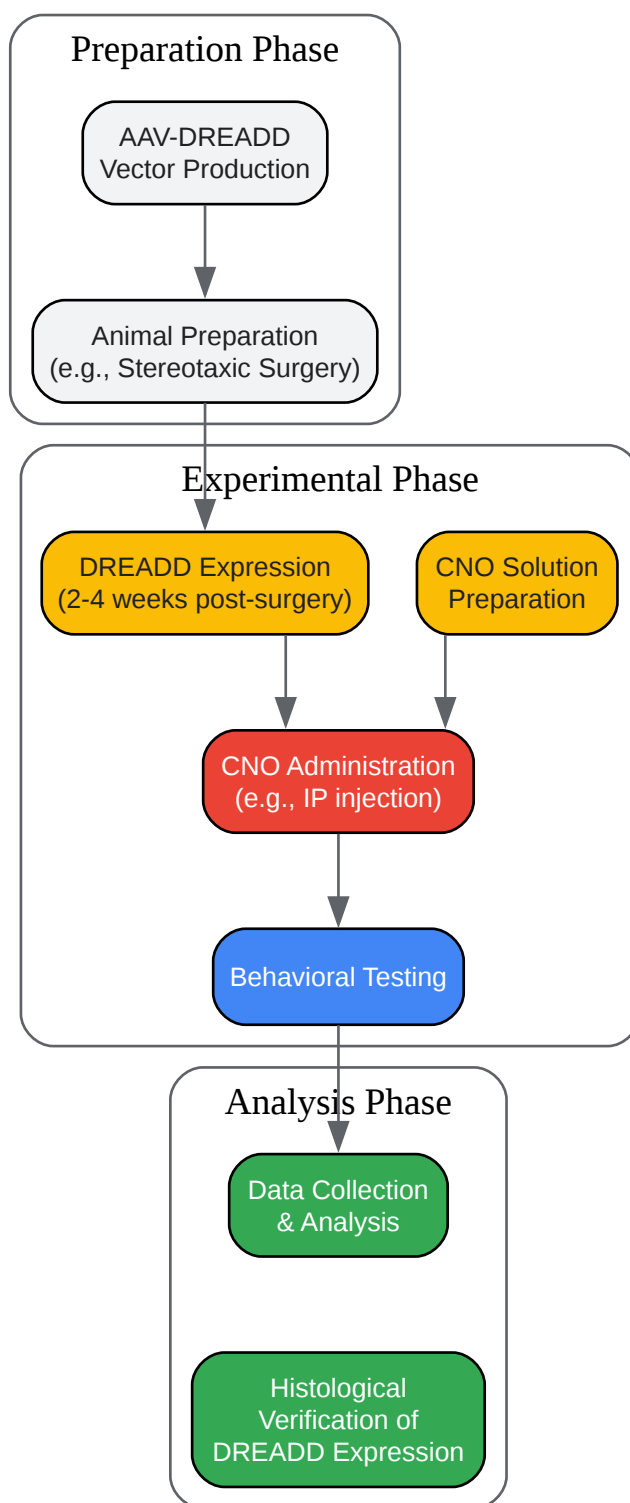


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Caption: CNO activation of the Gs-DREADD signaling cascade.

Experimental Workflow Visualization

A typical experimental workflow for an in vivo chemogenetic study using CNO and DREADDs involves several key stages, from viral vector delivery to behavioral analysis.



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Caption: General experimental workflow for in vivo DREADD studies using CNO.

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